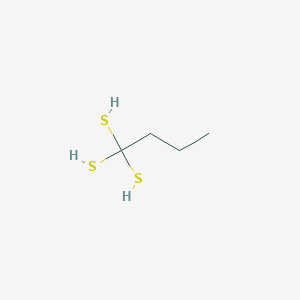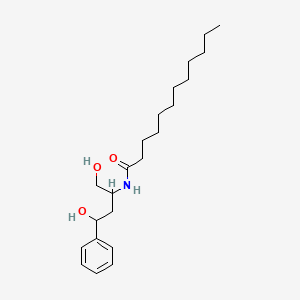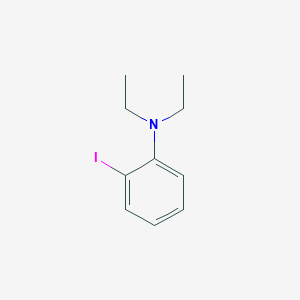
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a dibromobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of alkenes or alkynes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide, which provides efficient bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can be used to modify the dibromobutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes and receptors. The dibromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzopyran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3-chloropropane: Another dibromoalkane with similar reactivity but different applications.
1,1-Dibromo-2,2-dimethylcyclopropane: A structurally related compound with different chemical properties and uses.
Uniqueness
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is unique due to the presence of both a dibromobutyl group and a benzopyran ring, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
653597-75-2 |
|---|---|
Fórmula molecular |
C13H12Br2O2 |
Peso molecular |
360.04 g/mol |
Nombre IUPAC |
3-(1,1-dibromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3 |
Clave InChI |
QIJMJBZCGWRVCT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)

![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)







methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)

